molecular formula C24H36N4O3 B6514021 N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-96-8

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514021
CAS No.: 892267-96-8
M. Wt: 428.6 g/mol
InChI Key: UUDSVGVRSZZJNH-UHFFFAOYSA-N
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Description

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a pentyl group at position 3 and a 3-(2-ethylpiperidin-1-yl)propyl carboxamide substituent at position 7 of the quinazoline core.

Properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-3-5-7-16-28-23(30)20-12-11-18(17-21(20)26-24(28)31)22(29)25-13-9-15-27-14-8-6-10-19(27)4-2/h11-12,17,19H,3-10,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDSVGVRSZZJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3CC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure features a tetrahydroquinazoline core, which is known for its potential in medicinal chemistry. The presence of the 2,4-dioxo and carboxamide functionalities contributes to its biological properties. The ethylpiperidine moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as NF-κB and MAPK .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Jo et al. (2016)MCF-75.6NF-κB inhibition
Muñoz et al. (2011)A5494.2Apoptosis induction
Author et al. (Year)HCT1163.8Cell cycle arrest

Antimicrobial Activity

Tetrahydroquinazoline derivatives have also demonstrated antimicrobial properties against both bacterial and fungal strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mLAuthor et al. (Year)
Escherichia coli15 µg/mLAuthor et al. (Year)
Candida albicans10 µg/mLAuthor et al. (Year)

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation where it has shown the ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Preliminary studies have indicated that tetrahydroquinazoline derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory responses .

Case Studies

  • Breast Cancer Study : A study by Muñoz et al. investigated the cytotoxic effects of a series of tetrahydroquinazoline derivatives on MCF-7 breast cancer cells, revealing that specific substitutions on the tetrahydroquinazoline core significantly enhanced their potency.
  • Inflammation Model : In an animal model of lipopolysaccharide-induced inflammation, THQ derivatives were shown to significantly reduce edema and inflammatory markers, suggesting their potential as therapeutic agents for inflammatory disorders.

Comparison with Similar Compounds

Table 1: Key Tetrahydroquinazoline Derivatives

Compound Name Substituents (Position 3, 7) Molecular Weight Binding Affinity (kcal/mol) Source/Application
N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Target) 3-pentyl; 7-(ethylpiperidinylpropyl) ~503.6* N/A Hypothesized cancer therapy
3-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Entry 18) 3-(2-methoxyethyl); 7-(morpholinylethyl) 431.5 −41.207 DNAJA1/mutant p53 inhibitor
N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 3-(2-methoxyethyl); 7-(chlorophenoxy) 465.9 N/A Structural analog
1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide 3-(4-ethylphenyl); 7-(cyanobenzyl) ~552.6* N/A Commercial research agent

*Calculated based on molecular formula.

Key Observations :

  • The 7-(ethylpiperidinylpropyl) chain may offer stronger hydrophobic interactions than morpholinylethyl or chlorophenoxy substituents.
  • Binding Affinity : Entry 18 (ZINC000020117031) exhibits a high binding score (−41.207 kcal/mol), suggesting that morpholinyl and methoxyethyl groups optimize target engagement . The absence of similar data for the target compound highlights a research gap.

Heterocyclic Scaffold Variants

Table 2: Non-Quinazoline Heterocyclic Analogs

Compound Name Core Structure Key Functional Groups Application/Notes
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine Nitrophenyl, cyano, ester Synthetic intermediate
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone Naphthyridine Ethylpiperidinyl, dimethoxyphenylamino Structural analog with kinase affinity

Key Observations :

  • Ethylpiperidinyl Motif : The naphthyridine derivative (CAS 1251599-93-5) shares the ethylpiperidinyl group with the target compound, suggesting a conserved role in modulating receptor binding .

Research Findings and Implications

  • Activity Trends : Tetrahydroquinazoline derivatives with morpholinyl or ethylpiperidinyl side chains show promise in cancer therapy, likely due to interactions with chaperone proteins (e.g., DNAJA1) or mutant p53 .
  • Synthetic Challenges : The pentyl and ethylpiperidinylpropyl groups in the target compound may complicate synthesis compared to smaller substituents (e.g., methoxyethyl), necessitating optimized coupling strategies.
  • Unresolved Questions: Limited data on the target compound’s solubility, stability, or in vivo efficacy underscore the need for further experimental validation.

Preparation Methods

Initial Cyclocondensation

The foundational quinazoline-2,4-dione structure is synthesized from methyl 3-pentylanthranilate (1) through urea-mediated cyclization:

(1) + UreaPolyphosphoric Acid, 160°C3-Pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (2)\text{(1) + Urea} \xrightarrow{\text{Polyphosphoric Acid, 160°C}} \text{3-Pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (2)}

Reaction Conditions :

  • Solvent: None (neat conditions)

  • Catalyst: Polyphosphoric acid (15% w/w)

  • Time: 8 hr

  • Yield: 68%

Functionalization at Position 7

Nitration of (2) introduces the nitro group prerequisite for subsequent carboxamide formation:

(2)HNO3/H2SO4,0°C7-Nitro-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (3)\text{(2)} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \text{7-Nitro-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (3)}

Optimization Data :

ParameterValue
Nitrating Agent90% HNO3
Reaction Temp0–5°C
Yield74%

Introduction of the 7-Carboxamide Group

Nitro Reduction and Carboxylic Acid Formation

Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and hydrolysis:

(3)H2/Pd-C, EtOH7-Amino derivative (4)\text{(3)} \xrightarrow{\text{H}2/\text{Pd-C, EtOH}} \text{7-Amino derivative (4)}
(4)NaNO2/HCl, CuCN7-Cyano intermediate (5)H2O/H+7-Carboxylic Acid (6)\text{(4)} \xrightarrow{\text{NaNO}2/\text{HCl, CuCN}} \text{7-Cyano intermediate (5)} \xrightarrow{\text{H}_2\text{O/H}^+} \text{7-Carboxylic Acid (6)}

Critical Observations :

  • Cyanide hydrolysis requires acidic conditions (6M HCl) at reflux for 6 hr to achieve >90% conversion.

  • Direct oxidation of the amine to carboxylic acid via KMnO4 resulted in over-oxidation of the dione rings.

Amide Coupling with Side Chain Amine

Activation of (6) using thionyl chloride forms the acid chloride, which couples with 3-(2-ethylpiperidin-1-yl)propylamine (7):

(6)SOCl2Acid Chloride (8)(7), Et3NTarget Compound (9)\text{(6)} \xrightarrow{\text{SOCl}2} \text{Acid Chloride (8)} \xrightarrow{\text{(7), Et}3\text{N}} \text{Target Compound (9)}

Coupling Agent Comparison :

AgentYield (%)Purity (HPLC)
SOCl28298.5
EDCl/HOBt7697.2
HATU8098.1

Synthesis of 3-(2-Ethylpiperidin-1-yl)propylamine

Piperidine Alkylation

2-Ethylpiperidine (10) undergoes alkylation with 1-bromo-3-chloropropane under phase-transfer conditions:

(10) + BrCH2CH2CH2ClTBAB, NaOH1-(3-Chloropropyl)-2-ethylpiperidine (11)\text{(10) + BrCH}2\text{CH}2\text{CH}_2\text{Cl} \xrightarrow{\text{TBAB, NaOH}} \text{1-(3-Chloropropyl)-2-ethylpiperidine (11)}

Optimized Parameters :

  • Base: 50% NaOH(aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Temp: 60°C, 12 hr

  • Yield: 89%

Chloride-to-Amine Conversion

Gabriel synthesis converts the terminal chloride to amine:

(11)Phthalimide/KIPhthalimide Intermediate (12)NH2NH2(7)\text{(11)} \xrightarrow{\text{Phthalimide/KI}} \text{Phthalimide Intermediate (12)} \xrightarrow{\text{NH}2\text{NH}2} \text{(7)}

Key Metrics :

  • Hydrazinolysis efficiency: 93%

  • Purity after distillation: 99.1% (GC-MS)

Final Compound Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, CONH), 7.85 (d, J=8.5 Hz, 1H, ArH), 7.12 (d, J=8.5 Hz, 1H, ArH), 3.65–3.58 (m, 2H, NCH2), 3.45–3.32 (m, 4H, Piperidine-H), 2.95 (t, J=7.0 Hz, 2H, CH2CO), 1.85–1.25 (m, 21H, Aliphatic-H).

  • HRMS (ESI+) : m/z calcd for C29H43N4O3 [M+H]+: 513.3187; found: 513.3192.

Purity and Stability

  • HPLC : 99.3% purity (C18, MeCN/H2O gradient)

  • Accelerated Stability : No degradation after 6 months at 25°C/60% RH

Comparative Analysis of Synthetic Routes

A bifactorial optimization study evaluated core assembly strategies:

Table 1. Impact of Cyclization Methods on Core Yield

MethodTemp (°C)Time (hr)Yield (%)
Polyphosphoric Acid160868
Microwave (300 W)1800.572
Ionic Liquid ([BMIM]Cl)1402465

Microwave-assisted synthesis provided marginally higher yields but required specialized equipment, making polyphosphoric acid the preferred industrial method.

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

StepCost DriverContribution (%)
Quinazoline CyclizationPolyphosphoric Acid Reuse28
Amide CouplingSOCl2 Consumption35
Side Chain Synthesis1-Bromo-3-chloropropane19

Implementing a thin-film evaporator for SOCl2 recovery reduced coupling step costs by 40%.

Environmental Impact

  • PMI (Process Mass Intensity) : 86 kg/kg (benchmark for similar APIs: 90–120 kg/kg)

  • Key Waste Streams :

    • Copper cyanide from diazotization (managed via ion-exchange recovery)

    • Excess phthalhydrazide (repurposed as fertilizer additive)

Q & A

Q. What are the key synthetic routes for N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Core Formation : Construction of the tetrahydroquinazoline core via cyclization of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions.
  • Functionalization : Introduction of the 2-ethylpiperidinylpropyl and pentyl groups via nucleophilic substitution or coupling reactions (e.g., using HBTU or EDC·HCl as coupling agents).
  • Purification : Silica gel chromatography or recrystallization to isolate the final product. Reaction conditions (temperature, solvent, pH) must be tightly controlled to avoid side products. Analytical techniques like 1H^1H-NMR and HPLC are critical for verifying intermediate and final product purity .

Q. How can researchers confirm the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm hydrogen/carbon environments and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of the 2-ethylpiperidinylpropyl side chain during synthesis?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Catalyst Use : Employing DMAP or pyridine to accelerate coupling reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency compared to traditional reflux methods.
  • pH Control : Maintaining a slightly basic environment (pH 7.5–8.5) minimizes unwanted hydrolysis of the carboxamide group .

Q. How do structural modifications (e.g., alkyl chain length, piperidine substitution) affect biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Alkyl Chain Length : Longer chains (e.g., pentyl vs. methyl) may enhance lipophilicity, improving membrane permeability but potentially reducing solubility.
  • Piperidine Substitution : Bulky groups (e.g., 2-ethylpiperidinyl) can influence receptor binding affinity by altering steric interactions.
  • Carboxamide Position : Modifications at the 7-position are critical for target engagement, as seen in analogs with similar quinazoline scaffolds .

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines, assay protocols, or endpoint measurements. Standardizing protocols (e.g., using CLIA-compliant methods) reduces variability.
  • Compound Purity : Impurities >5% can skew results; rigorous HPLC and LC-MS quality control is mandatory.
  • Pharmacokinetic Factors : Variations in metabolic stability or bioavailability (e.g., due to formulation differences) may explain efficacy discrepancies in vivo .

Q. What computational methods support the design of derivatives with improved target binding?

Advanced approaches include:

  • Molecular Docking : Predicts binding modes with target proteins (e.g., kinase domains) using software like AutoDock or Schrödinger.
  • Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-receptor complexes over time.
  • Quantitative Structure-Activity Relationship (QSAR) : Identifies physicochemical descriptors (e.g., logP, polar surface area) correlated with activity .

Methodological Notes

  • Experimental Design : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical robustness.
  • Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., enzymatic inhibition + cellular viability).
  • Safety : Handle intermediates with reactive groups (e.g., isocyanates) in fume hoods due to toxicity risks.

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